molecular formula C15H12O2 B163465 4'-Hydroxychalcone CAS No. 2657-25-2

4'-Hydroxychalcone

Cat. No. B163465
CAS RN: 2657-25-2
M. Wt: 224.25 g/mol
InChI Key: UAHGNXFYLAJDIN-IZZDOVSWSA-N
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Description

4'-Hydroxychalcone derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and their potential applications in various fields such as medicinal chemistry and material science. These compounds are characterized by the presence of a hydroxy group at the 4' position of the chalcone structure, which plays a crucial role in their chemical behavior and biological properties.

Synthesis Analysis

The synthesis of hydroxychalcone derivatives can be achieved through various methods. For instance, the synthesis of 2',3',4,4',6'-pentahydroxychalcone, an aglycone of carthamin, involves the demethoxymethylation of pentakis(methoxymethoxy)chalcone, which is prepared by the condensation of tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde . Additionally, the synthesis of 4-alkoxy-2',4',6'-trihydroxychalcones has been reported, where the introduction of hydrophobic alkoxy groups at the 4 position leads to compounds with increased activity against multidrug resistance .

Molecular Structure Analysis

The molecular structure of 4'-hydroxychalcones is influenced by the substituents present on the aromatic rings. Structural and spectral features of these compounds have been investigated using X-ray diffraction, electronic spectroscopy methods, and quantum chemistry calculations . The presence of a hydroxy group at the 4' position is associated with resonance-assisted intramolecular hydrogen bonding, which can be studied through variable-temperature proton NMR spectroscopy .

Chemical Reactions Analysis

4'-Hydroxychalcones undergo various chemical reactions, including E/Z-photoisomerization, which can be induced by light and results in significant shifts in absorption bands . They can also participate in catalyst-free C–S/C–O bond formation, leading to the synthesis of novel functionalized 4-thio-substituted 2-aryl-4H-chromenes . Furthermore, the photochromic properties of these compounds allow for interconversion between chalcones and flavylium ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-hydroxychalcones are closely related to their molecular structure. The presence of the hydroxy group can lead to increased solubility and potency when bioisosteric replacements are made, as seen in the development of antibacterial chalcones . The electronic properties of these compounds, such as their absorption and fluorescence features, are also affected by the size and nature of the substituents at the 4' position .

Scientific Research Applications

Structural and Spectral Features

  • Spectroscopic and Theoretical Investigations: Research on 4'-Hydroxychalcone derivatives, focusing on their crystal structure and spectroscopic properties, revealed the influence of substituents on absorption spectra and the fluorescent properties of these compounds (Serdiuk, Wera, & Roshal, 2018).

Interaction with Cyclodextrin

  • Inclusion Mechanism and Heat Stability: A study examining the complex formed between this compound and hydroxypropyl-β-cyclodextrin found that this interaction enhances the heat stability of this compound, with implications for its practical applications (Guo, Chen, & Ma, 2015).

Antioxidant Activity

  • Synthesis and Characterization: this compound has been characterized for its antioxidant activity, showing promising results when compared to other known antioxidants (Kerek, Rozada, & Fiorin, 2021).

Potential in Cancer Therapy

  • Effect on Neuroblastoma Cells: Research has demonstrated the cytotoxic effects of this compound on human neuroblastoma cells, highlighting its potential in the development of new therapies for pediatric neuroblastoma (Alshangiti et al., 2019).

Molecular Studies

  • NMR Chemical Shift Analysis: A study using theoretical approaches investigated the inverse temperature dependence of the chemical shift for the hydroxy proton of this compound, offering insights into its molecular behavior (Garcia-Viloca, González-Lafont, & Lluch, 2001).

Inflammation and NF-κB Pathway

  • Inhibition of TNFα-Induced NF-κB Activation: this compound has shown the ability to inhibit TNFα-induced NF-κB pathway activation, suggesting its potential for anti-inflammatory and anti-cancer activities (Orlíková et al., 2011).

Interaction with Proteins

  • Fluorescence and Molecular Docking Study: The interaction of this compound with bovine and human serum albumins was studied, revealing insights into its binding and potential biological effects (Patar, Jalan, & Moyon, 2022).

Mechanism of Action

Target of Action

4’-Hydroxychalcone, a chalcone metabolite, primarily targets the NF-κB pathway . It inhibits TNFα-induced NF-κB activation via proteasome inhibition . This compound also acts as a 17beta-hydroxysteroid dehydrogenase inhibitor .

Mode of Action

4’-Hydroxychalcone interacts with its targets by inhibiting the proteasome, which in turn suppresses the activation of the NF-κB pathway induced by TNFα . This inhibition prevents the degradation of IkBα and subsequently prevents the nuclear translocation of p50/p65, leading to the inhibited expression of NF-kB target genes .

Biochemical Pathways

The primary biochemical pathway affected by 4’-Hydroxychalcone is the NF-κB signaling pathway . By inhibiting the activation of this pathway, 4’-Hydroxychalcone can modulate a number of signaling molecules and cascades related to disease modification . It also affects the oxidative phosphorylation pathway by inducing a rapid potassium release from mitochondrial vesicles .

Pharmacokinetics

It’s known that the compound has a certain degree of oral bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-Hydroxychalcone and their impact on its bioavailability.

Result of Action

The action of 4’-Hydroxychalcone results in a variety of molecular and cellular effects. It has been shown to have hepatoprotective activity , and it can affect cancer cell viability . In addition, it has been found to have anti-angiogenic and anti-inflammatory activities . In a study, 4’-Hydroxychalcone was shown to have a chemopreventive effect on intestinal tumorigenesis .

Safety and Hazards

4’-Hydroxychalcone causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be handled in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

Future Directions

Chalcones and their derivatives possess a wide spectrum of antiproliferative, antifungal, antibacterial, antiviral, antileishmanial, and antimalarial pharmacological properties . Many chalcone–heterocycle hybrids appear to exhibit promise as future drug candidates owing to their similar or superior activities compared to those of the standards . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHGNXFYLAJDIN-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859756
Record name (E)-4'-Hydroxychalcone
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2657-25-2, 38239-52-0
Record name 4'-Hydroxychalcone
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Record name 4'-Hydroxychalcone
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Record name 2-Propen-1-one, (E)-
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Record name 4'-Hydroxychalcone
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Record name 4'-HYDROXYCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4'-Hydroxychalcone exert its cytotoxic effects?

A1: While the exact mechanism is still under investigation, research suggests this compound may exert its cytotoxic effects through various pathways, including:

  • Interference with Mitochondrial Function: this compound and related compounds have been shown to disrupt mitochondrial energy transfer reactions and membrane permeability, potentially leading to cell death. []
  • Induction of Oxidative Stress: This compound has demonstrated the ability to modulate reactive oxygen species (ROS) production. In certain contexts, this modulation might contribute to its cytotoxic effects. []
  • Interaction with DNA Topoisomerase I: Some studies suggest that certain this compound derivatives can interfere with mammalian DNA topoisomerase I activity, potentially affecting DNA replication and repair processes in cancer cells. []

Q2: Can you elaborate on the impact of this compound on glutathione S-transferase (GST) activity?

A2: this compound has been identified as a competitive inhibitor of human GST, with a Ki constant in the micromolar range. This inhibition could have implications for cellular detoxification processes and potentially enhance the efficacy of certain drugs. []

Q3: What is the role of this compound in modulating inflammatory responses?

A3: Research suggests this compound may exert anti-inflammatory effects. In a study involving a cisplatin-induced genotoxicity model, this compound attenuated the production of reactive oxygen species (ROS) and reduced the number of micronucleated cells, indicating a protective effect against inflammation and DNA damage. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H12O2, and its molecular weight is 224.25 g/mol.

Q5: What are the key spectroscopic characteristics of this compound?

A5: Key spectroscopic data for characterizing this compound include:

  • IR Spectroscopy: Characteristic absorptions for C=C bonds, C=O stretching, and O-H stretching can be observed. [, , ]
  • NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of characteristic structural features like the vinyl double bond and the aromatic rings. [, , ]

Q6: How does the formation of inclusion complexes with cyclodextrins impact the stability of this compound?

A6: Studies demonstrate that this compound forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation significantly enhances the compound's thermal stability, as evidenced by an increase in the starting decomposition temperature. []

Q7: Does this compound exhibit any catalytic activities?

A7: While not extensively explored as a catalyst, the presence of the α, β-unsaturated ketone moiety suggests potential for catalytic activity in specific reactions. Further research is needed to explore its catalytic potential.

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry has been used to:

  • Investigate Conformational Preferences: Theoretical calculations, such as density functional theory (DFT), have been employed to determine the most stable conformations of this compound, providing insights into its structure-activity relationships. []
  • Screen for Potential Drug Interactions: Molecular docking studies have been conducted to explore the binding affinities of this compound and its derivatives with biological targets, including efflux pumps in bacteria, providing insights into potential antimicrobial activities. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Research indicates that even subtle structural changes can significantly impact the biological activity of this compound:

  • Cytotoxicity: The introduction of a piperidinomethyl group at the 3' position of this compound has been shown to significantly enhance its cytotoxic activity against PC-3 cancer cells. []
  • GST Inhibition: The presence and position of substituents on the aromatic rings can influence the inhibitory potency against GST. For instance, 4-fluorochalcone exhibited stronger GST inhibition compared to other tested chalcones. []
  • Antioxidant Activity: The presence and position of hydroxyl groups on the aromatic rings are crucial for antioxidant activity. Compounds with at least one hydroxyl group in each aromatic ring tend to display higher antioxidant capacity. []
  • Estrogenic Activity: The position of hydroxyl groups is essential for estrogenic activity, with 4-hydroxychalcone and 2-hydroxychalcone showing higher estrogenic activity than the parent chalcone. []

Q10: How does the degree of hydroxylation affect the ability of this compound and related compounds to inhibit membrane fusion?

A10: The presence of at least two hydroxyl groups in both aromatic rings appears crucial for the inhibition of calcium-mediated membrane fusion. This property is particularly relevant in the context of potential antiviral activity, as membrane fusion is a critical step in viral entry into host cells. []

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